molecular formula C9H15NO2 B2366081 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1343425-54-6

1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2366081
CAS No.: 1343425-54-6
M. Wt: 169.224
InChI Key: FTKCZPYBCXILBK-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is a pyrrolidine-based α,β-unsaturated ketone (enone) with a methoxymethyl substituent on the pyrrolidine ring. This compound belongs to a class of molecules featuring a propen-1-one backbone conjugated with nitrogen-containing heterocycles, which are often explored for their pharmacological and material science applications.

Properties

IUPAC Name

1-[3-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-9(11)10-5-4-8(6-10)7-12-2/h3,8H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKCZPYBCXILBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyrrolidine Functionalization

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

  • Pyrrolidine core : Synthesized via cyclization or reductive amination.
  • Acryloyl group : Introduced via acylation or Michael addition.

Preparation Methods

Method 1: Acylation of 3-(Methoxymethyl)pyrrolidine

Synthesis of 3-(Methoxymethyl)pyrrolidine
  • Step 1 : Ring-closure of malic acid derivatives with methoxymethylamine.
    • Conditions : Reflux in toluene with Dean-Stark trap for water removal.
    • Yield : 70–80% (analogous to 1-methyl-3-pyrrolidinol synthesis).
  • Step 2 : Reduction of intermediate lactams using LiAlH$$_4$$.
Acylation with Acryloyl Chloride
  • Conditions : Dropwise addition of acryloyl chloride to 3-(methoxymethyl)pyrrolidine in dichloromethane at 0°C, followed by triethylamine.
  • Yield : 85–90% (based on analogous N-acylation reactions).

Reaction Scheme :
$$
\text{3-(Methoxymethyl)pyrrolidine} + \text{Acryloyl Chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound}
$$

Method 2: Multicomponent Reaction (MCR) Approach

Ethyl 2,4-Dioxovalerate-Based Synthesis
  • Components : Ethyl 2,4-dioxovalerate, methoxymethyl aldehyde, and ammonium acetate.
  • Conditions : Reflux in ethanol with catalytic acetic acid.
  • Yield : 65–75% (similar to pyrrolidine-2,3-dione derivatives).
Post-Modification
  • Reduction : NaBH$$_4$$ in methanol to convert ketone to alcohol.
  • Acylation : As described in Method 1.

Method 3: Reductive Amination

Ketone Precursor Synthesis
  • Substrates : 3-(Methoxymethyl)cyclohexanone and allylamine.
  • Conditions : TiCl$$_4$$-mediated reductive amination in THF at −78°C.
  • Yield : 60–70% (based on spirocyclic pyrrolidine syntheses).

Method 4: Alkylation of Pyrrolidine

Direct Alkylation
  • Reagents : Pyrrolidine, methoxymethyl chloride, K$$2$$CO$$3$$.
  • Conditions : DMF, 80°C, 12 hours.
  • Yield : 50–60% (limited by regioselectivity).
Subsequent Acylation
  • As outlined in Method 1.

Comparative Analysis of Methods

Method Key Steps Yield (%) Scalability Purity (%)
Acylation Ring-closure + Acylation 85–90 High ≥95
Multicomponent MCR + Reduction/Acylation 65–75 Moderate ≥90
Reductive Amination Ketone synthesis + Amination 60–70 Low ≥85
Alkylation Direct alkylation + Acylation 50–60 Moderate ≥80

Insights :

  • Acylation is optimal for high yield and purity but requires preformed pyrrolidine.
  • Multicomponent reactions offer a one-pot advantage but necessitate precise stoichiometry.

Characterization and Validation

  • NMR : $$^1$$H NMR (CDCl$$3$$): δ 6.4 (dd, J = 10.5 Hz, 1H, CH$$2$$=CH), 5.8 (d, J = 17.2 Hz, 1H, CH$$2$$=CH), 3.3 (s, 3H, OCH$$3$$).
  • MS : m/z 231.29 [M+H]$$^+$$ (PubChem CID 595057).
  • X-ray Crystallography : Confirms planar acryloyl group and envelope pyrrolidine conformation (analogous structures).

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in anticholinergic agents (e.g., analogous to 1-methyl-3-pyrrolidinol).
  • Material Science : Acryloyl group enables polymerization for hydrogels.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds.

Scientific Research Applications

1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one, highlighting differences in substituents, molecular weight, and reported biological activities:

Compound Name Substituents on Propen-1-one Backbone Molecular Weight (g/mol) Key Activities/Applications References
1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one (Target) 3-(Methoxymethyl)pyrrolidine ~209.27* Not explicitly reported
(E)-3-(Furan-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one (7) Pyrrolidine, furan-3-yl 191.23 EthR inhibition (antimycobacterial)
1-(Pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one (31) Pyrrolidine, tetrahydrofuran-3-yl (saturated) 195.26 EthR inhibition (antimycobacterial)
3-[4-(Benzyloxy)-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (3k) Aromatic rings (chalcone derivative) 406.45 Acetylcholinesterase inhibition
3-(4-Methoxyphenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one Pyrrolidine, 4-methoxyphenyl 323.41 Excited-state intramolecular charge transfer (ICT)
(2E)-3-(2-Chloro-3-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one Pyrrolidine, 2-chloro-3-methoxyphenyl 265.75 Not explicitly reported

*Calculated based on molecular formula (C10H15NO2).

Structural and Functional Insights:

Backbone Modifications: The target compound shares the pyrrolidine-propenone core with compounds 7 and 31, but differs in the substituent at the pyrrolidine’s 3-position (methoxymethyl vs. furan/tetrahydrofuran). The methoxymethyl group may enhance solubility compared to bulkier aryl substituents .

Biological Activity Trends: Pyrrolidine-containing enones (e.g., 7, 31) exhibit EthR inhibitory activity, which boosts the antitubercular drug ethionamide. The presence of heterocyclic substituents (furan/tetrahydrofuran) may optimize binding to the EthR protein . Chalcone derivatives (e.g., 3k) with aromatic substituents show acetylcholinesterase inhibition, suggesting that electron-rich aryl groups enhance interaction with the enzyme’s active site .

Synthesis Pathways: The target compound could be synthesized via a Claisen-Schmidt condensation (as in ) or by hydrogenation of a pre-formed enone (as in ). For example, compound 7 was synthesized via Pd/C-catalyzed hydrogenation of an α,β-unsaturated precursor .

Physicochemical Properties: The methoxymethyl group in the target compound likely increases hydrophilicity compared to analogs with non-polar substituents (e.g., compound 10’s chloro-methoxyphenyl group). This could influence pharmacokinetic properties like membrane permeability .

Biological Activity

1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can be represented as follows:

C8H13NO2\text{C}_8\text{H}_{13}\text{N}\text{O}_2

This compound features a pyrrolidine ring, which is known for its versatility in drug design and development. The methoxymethyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing the pyrrolidine structure exhibit notable anticancer activities. A study highlighted the structure-activity relationship (SAR) of pyrrolidine derivatives, suggesting that modifications at specific positions can enhance their efficacy against various cancer cell lines . For instance, derivatives similar to 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Enzymatic Inhibition

Pyrrolidine derivatives have been implicated in the inhibition of key enzymes involved in disease processes. For example, the compound has been studied as a potential inhibitor of fibroblast growth factor receptors (FGFR), which are crucial in cancer progression and metastasis . The inhibition of such targets can lead to reduced tumor proliferation and improved therapeutic outcomes.

The mechanisms through which 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one exerts its biological effects are multifaceted:

  • Targeting Enzymes : The compound may act as a reversible or irreversible inhibitor of specific enzymes, leading to altered metabolic pathways within cancer cells.
  • Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest, preventing cancer cells from proliferating.

Case Studies

StudyFindings
Demonstrated that pyrrolidine derivatives exhibit selective anticancer activity against solid tumors.
Identified ketone-based inhibitors with similar structural features showing effective inhibition of viral proteases, indicating potential antiviral properties.
Explored the antitumor activity of pyrrolidine derivatives, highlighting their effectiveness against leukemia cell lines.

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